

ATTO 633 NHS Ester: A Comprehensive Guide to Protein Labeling

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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of proteins with **ATTO 633** NHS ester, a high-performance fluorescent dye. These guidelines are intended to assist researchers in life sciences and drug development in achieving efficient and reliable conjugation of **ATTO 633** to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Introduction to ATTO 633 NHS Ester

ATTO 633 is a fluorescent label that belongs to a new generation of dyes for the red spectral region.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.^{[1][2][3][4][5]} The N-hydroxysuccinimide (NHS) ester functional group of **ATTO 633** allows for a straightforward and efficient covalent labeling of primary amino groups in proteins, such as the N-terminus and the side chain of lysine residues, forming a stable amide bond.^{[6][7][8]} The optimal pH for this reaction is between 8.3 and 8.5.^{[6][9]} **ATTO 633** is a cationic dye, and after conjugation, it carries a net positive charge of +1.^{[1][2]} Its fluorescence is largely independent of pH in the range of 2 to 11, making it a robust tool for a variety of biological applications.^{[1][2]}

Quantitative Data

A summary of the key spectral and physical properties of **ATTO 633** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Weight (free acid)	749 g/mol	[1]
Excitation Maximum (λ_{abs})	630 nm	[1]
Emission Maximum (λ_{em})	651 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.3 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	64%	[1]
Fluorescence Lifetime (τ_{fl})	3.3 ns	[1]
Correction Factor at 260 nm (CF260)	0.04	[1]
Correction Factor at 280 nm (CF280)	0.05	[1]

Experimental Protocols

Preparation of Reagents

Protein Solution:

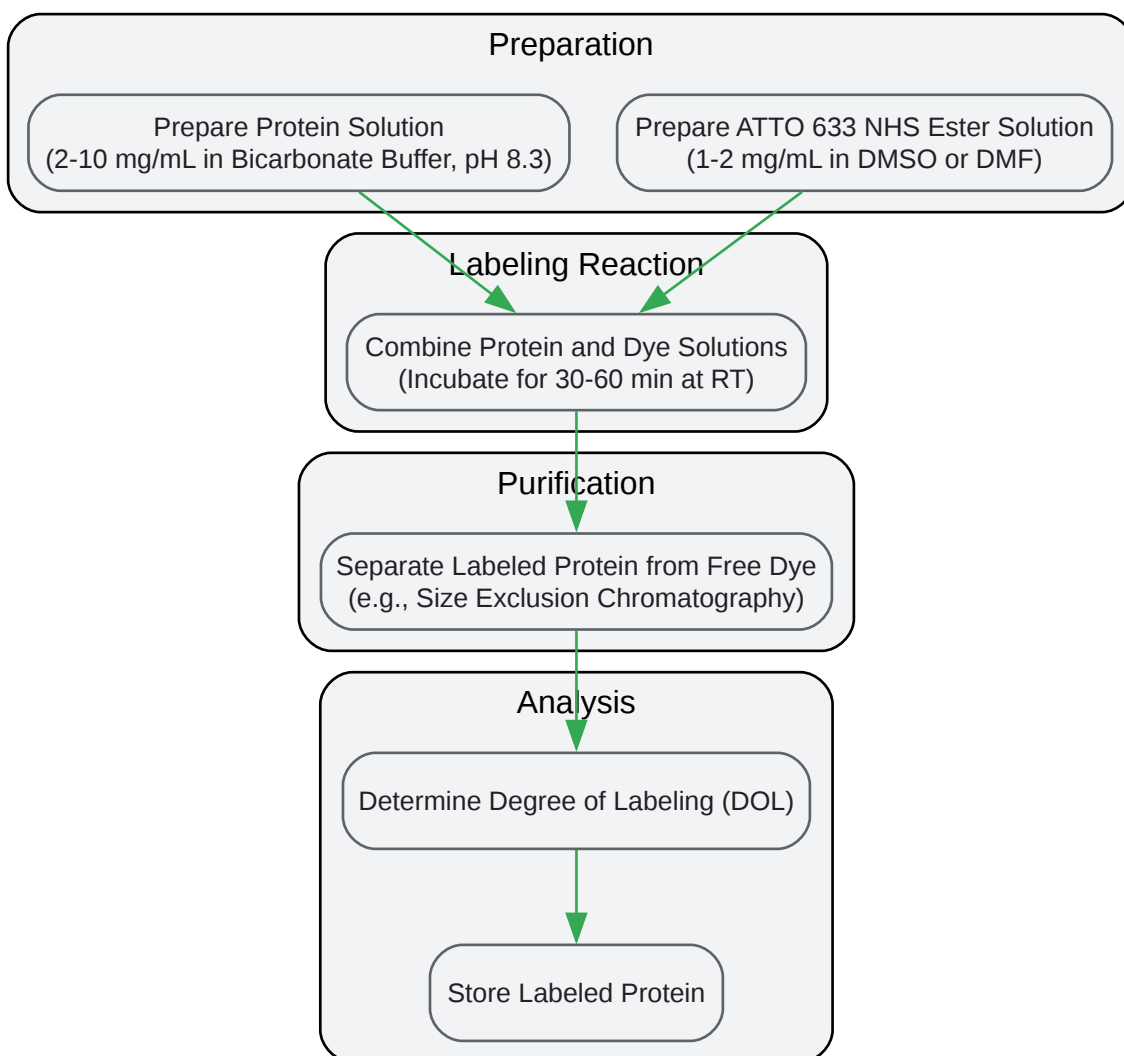
- Dissolve the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[1]
- The recommended protein concentration is 2-10 mg/mL.[10] Concentrations below 2 mg/mL may decrease labeling efficiency.[1]
- Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts.[1] If necessary, dialyze the protein against 10-20 mM PBS and then adjust the pH with 1 M sodium bicarbonate buffer.[1]

ATTO 633 NHS Ester Solution:

- Immediately before use, dissolve the **ATTO 633** NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1]
[2]

Protein Labeling Protocol

The following diagram illustrates the general workflow for protein labeling with **ATTO 633** NHS ester.



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General workflow for **ATTO 633** NHS ester protein labeling.

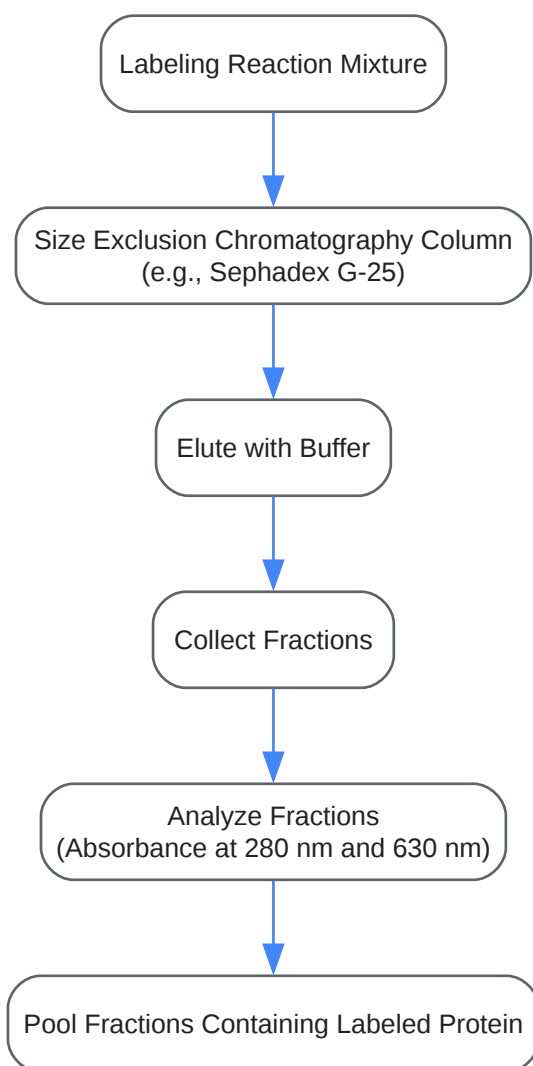
Detailed Steps:

- Calculate Molar Excess: The optimal molar excess of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A general starting point is a 2-fold molar excess of **ATTO 633** NHS ester to the protein.^[1] For antibodies, a higher molar excess of 4:1 to 15:1 may be required.^[1]
- Reaction: Add the calculated volume of the **ATTO 633** NHS ester solution to the protein solution while gently stirring.
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.^[1] Constant or repeated stirring is recommended.^[1]

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted dye.^[6] Size exclusion chromatography is a commonly used method for this purpose.^[6]

Purification Workflow:



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Purification workflow for labeled proteins.

Detailed Steps:

- Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex™ G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
- Sample Application: Apply the reaction mixture to the top of the column.
- Elution: Elute the column with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

- Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 630 nm (for **ATTO 633** dye) to identify the fractions containing the labeled protein.
- Pooling: Pool the fractions that contain the purified, labeled protein.

Other purification methods such as dialysis or tangential flow filtration can also be employed.[\[6\]](#)

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorption spectroscopy.[\[11\]](#)

Calculation:

The DOL can be calculated using the following formula:

Where:

- A_{max} is the absorbance of the conjugate at 630 nm.
- A_{280} is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of **ATTO 633** at 630 nm ($130,000 \text{ M}^{-1} \text{ cm}^{-1}$).[\[10\]](#)
- CF_{280} is the correction factor for the absorbance of the dye at 280 nm (0.05 for **ATTO 633**).[\[1\]](#)

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[10\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Protein concentration is too low.	Increase protein concentration to at least 2 mg/mL. [1]
Presence of amine-containing substances in the protein buffer.	Dialyze the protein against an amine-free buffer before labeling. [1]	
pH of the reaction is not optimal.	Ensure the pH of the protein solution is between 8.3 and 8.5. [6] [9]	
Hydrolysis of ATTO 633 NHS ester.	Prepare the dye solution immediately before use and add it to the protein solution promptly. [1] [2]	
Protein Precipitation	High degree of labeling.	Reduce the molar excess of the dye in the labeling reaction.
Protein instability.	Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.	
Poor Separation of Labeled Protein and Free Dye	Inappropriate size exclusion column.	Use a column with the appropriate pore size for the molecular weight of your protein.
Insufficient column length.	Increase the length of the chromatography column for better resolution.	

Conclusion

The protocol described above provides a robust and reproducible method for labeling proteins with **ATTO 633** NHS ester. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can generate high-quality fluorescently labeled

proteins for a wide range of applications in biological research and drug discovery. The exceptional photophysical properties of **ATTO 633** make it an excellent choice for demanding imaging and detection experiments.

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